CID 137699635
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 137699635” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Vorbereitungsmethoden
The preparation methods for CID 137699635 involve synthetic routes that include specific reaction conditions. Industrial production methods for this compound are designed to optimize yield and purity. The synthetic routes typically involve the use of precursor chemicals that undergo a series of chemical reactions to form the desired compound. These reactions may include steps such as condensation, cyclization, and purification processes to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
CID 137699635 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into different chemical entities. Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
CID 137699635 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions to study reaction mechanisms and product formation. In biology, it may be used to investigate biological pathways and interactions with biomolecules. In medicine, the compound could be explored for its potential therapeutic effects and interactions with biological targets. Additionally, in industry, this compound may be utilized in the development of new materials or as an intermediate in the synthesis of other chemical products .
Wirkmechanismus
The mechanism of action of CID 137699635 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which may include enzymes, receptors, or other biomolecules. This binding can lead to changes in the activity of the target molecules, resulting in various biological effects. The specific pathways involved depend on the nature of the compound and its interactions with different biological systems .
Vergleich Mit ähnlichen Verbindungen
CID 137699635 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but this compound may exhibit distinct reactivity or biological activity. The comparison can be based on factors such as molecular structure, chemical reactivity, and biological effects. Some similar compounds include those with related chemical backbones or functional groups that undergo similar types of chemical reactions .
Eigenschaften
Molekularformel |
C50H81N2O24-2 |
---|---|
Molekulargewicht |
1094.2 g/mol |
InChI |
InChI=1S/C50H82N2O24/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(58)18-20-69-46-43(66)40(63)36(26-71-46)72-47-42(65)34(19-21-70-47)73-49(27-55)22-31(59)37(51-28(2)56)45(75-49)41(64)35(25-54)74-50(48(67)68)23-32(60)38(52-29(3)57)44(76-50)39(62)33(61)24-53/h16-17,19,21,26,30-47,53-54,58-66H,4-15,20,22-25,27H2,1-3H3,(H,51,56)(H,52,57)(H,67,68)/q-1/p-1/b17-16+/t30-,31+,32+,33-,34+,35-,36-,37-,38-,39-,40+,41-,42-,43-,44-,45-,46-,47+,49-,50-/m1/s1 |
InChI-Schlüssel |
YWYFNTOFZCNOPP-LDMKETPTSA-M |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C]CO[C@H]1[C@@H]([C@H]([C@@H]([CH]O1)O[C@H]2[C@@H]([C@H]([CH][CH]O2)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C[O-])O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC([C]COC1C(C(C([CH]O1)OC2C(C([CH][CH]O2)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C[O-])O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.